Increased Lipophilicity vs. Unsubstituted Parent
The 6-methyl substitution on the benzothiazole ring increases calculated lipophilicity compared to the unsubstituted parent benzothiazol-2-yl cyanamide. The target compound displays an XlogP value of 3.1 versus the parent compound's ~2.26, representing an increase of approximately 0.84 log units [1]. This enhanced lipophilicity may improve membrane permeability or hydrophobic target engagement in biological assays.
| Evidence Dimension | Calculated lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 3.1 |
| Comparator Or Baseline | Benzothiazol-2-yl cyanamide (parent, CAS 4433-55-0); XlogP = 2.26 |
| Quantified Difference | ΔXlogP ≈ +0.84 |
| Conditions | Computed physicochemical property; XlogP3-AA algorithm. Target value from chem960.com; comparator value from yybyy.com database. |
Why This Matters
Higher lipophilicity can directly influence compound solubility, membrane permeability, and target binding, making the 6-methyl analog a distinct choice when increased hydrophobicity is desired in a screening program.
- [1] YYBYB Chemical Platform. 1,3-Benzothiazol-2-yl cyanamide. CAS 4433-55-0. LogP: 2.26228; PSA: 76.95. View Source
